![molecular formula C8H12NO2- B1406915 [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate CAS No. 1211505-87-1](/img/structure/B1406915.png)

[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate

Overview

Description

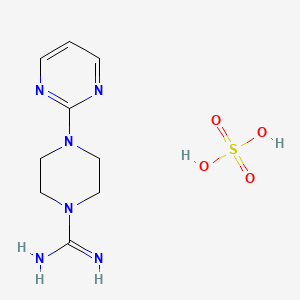

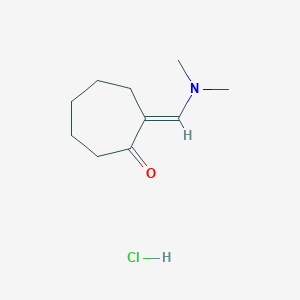

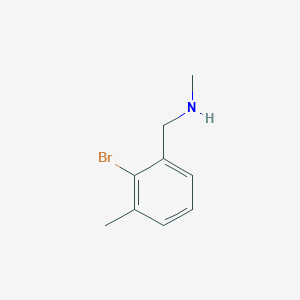

“[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” is a chemical compound with the molecular formula C8H12NO2 . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” consists of a pyrrole ring attached to a methoxyethyl group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis

“[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” has a molecular weight of 154.19 g/mol. More detailed physical and chemical properties are not provided in the available resources .Scientific Research Applications

Antimicrobial Agents

- Pyrrole derivatives, including those similar to [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate, have shown promising antimicrobial properties. In particular, pyrrole chalcone derivatives are significant as antimicrobial agents due to the presence of the heterocyclic ring, and their activity increases with the introduction of a methoxy group in the structure. This suggests potential applications in developing new therapeutic tools (Hublikar et al., 2019).

Electro-Optic Materials

- Pyrrole-based compounds have been utilized in the synthesis of nonlinear optical/electro-optic materials. Specifically, the synthesis of heterocycle-based derivatives such as 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene from pyrrole derivatives demonstrates their potential in the development of electro-optic materials (Facchetti et al., 2003).

Organic Synthesis

- Pyrrole compounds are integral in various organic synthesis processes. For instance, the ring-methylation of pyrrole using supercritical methanol is a key process in producing mono-, di-, tri-, and tetra-methylpyrroles, which are useful in synthesizing a wide range of organic compounds (Kishida et al., 2010).

Synthesis of Pyrrolylpyridines

- The synthesis of pyrrolylpyridines from alkynes and isothiocyanates, involving compounds similar to [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate, has been researched for their broad spectra of biological activity and practical applications. This area highlights the importance of pyrrole derivatives in the field of medicinal chemistry (Nedolya et al., 2015).

Medicinal Compounds

- Pyrrole derivatives have been used in the preparation of medicinal compounds. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, demonstrates the role of such compounds in developing agrochemicals and medicinal agents (Ghelfi et al., 2003).

Mechanism of Action

Mode of Action

It’s known that the compound exhibits solvent-dependent spectroscopic properties . More detailed studies are required to understand its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the compound can react with Grignard and hydride reagents to give corresponding 2-(pyrrol-1-yl)alcohols . These can be converted into 2-amino alcohols, such as norephedrine and ephedrine, by cleavage of the pyrrole ring

Result of Action

It’s known that the compound shows fluorescence quenching with an increase in the solvent polarity . Aggregation-induced emission enhancement (AIEE) is observed, which is attributed to the formation of J-aggregates that result in narrow, red-shifted, and enhanced emission .

Action Environment

The action of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate is influenced by environmental factors such as solvent polarity . The compound exhibits slight solvent-dependent spectroscopic properties . In a more polar solvent, the compound shows fluorescence quenching

properties

IUPAC Name |

[1-(2-methoxyethyl)pyrrol-2-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4H,5-7H2,1H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKZDMPDNNPSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC=C1C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)

![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)

![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)